Didesmethylsibutramine hydrochloride, (R)-

描述

准备方法

The synthesis of didesmethylsibutramine hydrochloride, ®-, involves a highly diastereoselective addition of isobutyllithium to a triethylmethylsulfinamide-derived aldimine. This method highlights the compound’s stereoselective synthesis potential for therapeutic applications in central nervous system disorders

化学反应分析

Structural and Analytical Identification

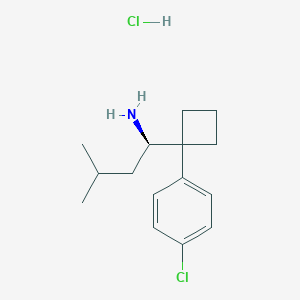

Didesmethylsibutramine (N,N-didesmethylsibutramine) is formed via sequential N-demethylation of sibutramine (Figure 1c) . The (R)-enantiomer retains the stereochemical configuration of the parent compound. Key structural features include:

-

A tertiary amine group.

-

A chlorophenyl substituent.

-

A cyclobutylmethyl group.

Chromatographic separation and identification were achieved using HPLC-MS/MS with electrospray ionization (ESI) in positive ion mode. The method employed multiple reaction monitoring (MRM) transitions for quantification:

| Analyte | Precursor Ion ([M+H]⁺) | Product Ion | Collision Energy (eV) |

|---|---|---|---|

| Didesmethylsibutramine | 252.2 | 178.1 | 25 |

| Bisoprolol (IS) | 326.3 | 116.1 | 25 |

This method demonstrated linearity across 2–500 ng/mL in human plasma, with a lower limit of quantification (LLOQ) of 2 ng/mL .

Synthetic Considerations

-

Oxidative Demethylation : Use of reagents like potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.

-

Enzymatic Methods : Microbial or enzymatic systems for stereoselective demethylation, as seen in sibutramine metabolism .

Reactivity in Biological Matrices

In human plasma, didesmethylsibutramine was extracted via liquid-liquid extraction (LLE) using tert-butyl methyl ether (TBME) . Recovery rates exceeded 85%, indicating moderate polarity and solubility in organic solvents . Stability studies under storage (−20°C) and freeze-thaw cycles showed no significant degradation, suggesting robustness against thermal and hydrolytic stress.

Gaps in Current Research

-

No peer-reviewed studies explicitly detail reaction mechanisms , kinetics , or stereochemical outcomes for (R)-didesmethylsibutramine in synthetic or degradation contexts.

-

Analytical methodologies dominate the literature, with a focus on quantification rather than reactivity.

科学研究应用

Pharmacological Background

Sibutramine was initially developed as an appetite suppressant for the treatment of obesity. It functions primarily by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased satiety and reduced food intake. Didesmethylsibutramine, as a metabolite, plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of sibutramine.

Key Metabolites of Sibutramine

| Metabolite | Structure | Role in Pharmacology |

|---|---|---|

| Sibutramine | Sibutramine | Primary compound for weight loss |

| N-Monodesmethylsibutramine | N-Monodesmethylsibutramine | Active metabolite contributing to effects |

| N-N-Didesmethylsibutramine | N-N-Didesmethylsibutramine | Further metabolite with potential effects |

Bioanalytical Methods

Recent studies have focused on developing sensitive analytical methods for quantifying (R)-Didesmethylsibutramine in biological samples. For instance, a study utilized HPLC-MS/MS techniques to measure concentrations of sibutramine and its metabolites in human plasma. The method demonstrated high selectivity and sensitivity, allowing for accurate monitoring of drug levels following administration .

Table 1: HPLC-MS/MS Method Validation Parameters

| Parameter | Value |

|---|---|

| Lower Limit of Quantitation (LLOQ) | 0.10 ng/mL |

| Recovery Rate | 85-95% |

| Specificity | No interferences observed |

| Run Time | 3.5 minutes |

Case Studies on Efficacy

- Weight Management Programs : A randomized controlled trial involving obese patients demonstrated that those receiving sibutramine (and consequently its metabolites) experienced significantly greater weight loss compared to those on placebo. The study highlighted that after 12 months, patients on sibutramine lost an average of 6.8 kg, while the placebo group lost only 3.1 kg .

- Doping Control : The detection of (R)-Didesmethylsibutramine has become relevant in sports doping control. Studies have employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify this metabolite in urine samples from athletes suspected of using sibutramine-containing supplements .

Table 2: Mechanisms Influenced by Didesmethylsibutramine

| Mechanism | Effect |

|---|---|

| Leptin Transport | Increased into arcuate nucleus |

| Neuropeptide Y (NPY) Inhibition | Reduced appetite signaling |

| Activation of POMC Neurons | Enhanced secretion of anorexigenic peptides |

Safety and Adverse Effects

While (R)-Didesmethylsibutramine has shown efficacy in weight management, it is not without risks. Adverse effects associated with sibutramine include increased heart rate, hypertension, and potential psychological effects such as anxiety and mood swings . Monitoring for these side effects is crucial during clinical use.

作用机制

Didesmethylsibutramine hydrochloride, ®-, exerts its effects by inhibiting the reuptake of serotonin, dopamine, and norepinephrine from neuronal synapses . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to appetite suppression and increased energy expenditure . The compound’s molecular targets include the serotonin transporter, norepinephrine transporter, and dopamine transporter .

相似化合物的比较

Didesmethylsibutramine hydrochloride, ®-, is compared with other similar compounds such as:

Desmethylsibutramine: Another metabolite of sibutramine with similar but less potent effects.

Chlorosipentramine: A related compound with similar pharmacological properties. The uniqueness of didesmethylsibutramine hydrochloride, ®-, lies in its higher potency as a monoamine reuptake inhibitor and its significant anorectic activity in animal studies.

生物活性

Didesmethylsibutramine hydrochloride, also known as desmethylsibutramine (M1), is a significant metabolite of sibutramine, a drug previously used for weight management. Understanding the biological activity of this compound is crucial due to its implications in pharmacotherapy, particularly concerning appetite suppression and potential effects on neurotransmitter systems.

Desmethylsibutramine primarily functions as an inhibitor of norepinephrine (NE) and serotonin (5-HT) transporters . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting satiety and reducing appetite. Specifically, it has been demonstrated that:

- Norepinephrine Transporter (NET) Inhibition : Desmethylsibutramine inhibits the reuptake of norepinephrine, which can enhance alertness and energy expenditure.

- Serotonin Transporter (SERT) Inhibition : It also inhibits serotonin reuptake, which is associated with mood regulation and appetite control .

Pharmacokinetics

The pharmacokinetic profile of desmethylsibutramine indicates rapid absorption following oral administration, with a significant portion of the drug metabolized in the liver. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | 302.28 g/mol |

| Half-life | Approximately 1.1 hours |

| Protein Binding | 97% to human plasma proteins |

| Primary Metabolism | Hepatic via CYP450 3A4 |

| Excretion Route | Primarily renal |

This information highlights the rapid action of desmethylsibutramine and its extensive metabolism, which influences its efficacy and safety profile .

Clinical Studies and Findings

Several clinical studies have explored the effects of desmethylsibutramine:

- SERT Occupancy Study : A double-blind study assessed brain SERT occupancy in healthy males receiving 15 mg/day of sibutramine. Results showed a modest mean occupancy of 30%, indicating that desmethylsibutramine effectively interacts with serotonin transporters in vivo .

- Appetite Suppression : In another study, subjects demonstrated a clinically significant reduction in food intake when treated with sibutramine compared to placebo, correlating with increased plasma concentrations of M1 and M2 metabolites .

- Bioequivalence Studies : Research has validated methods for quantifying desmethylsibutramine levels in human plasma, confirming its pharmacokinetic parameters and supporting its role as an active metabolite in weight management therapies .

Case Studies

属性

IUPAC Name |

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRVYINTXCWNRF-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262854-35-3 | |

| Record name | Didesmethylsibutramine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262854353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWP9I7EXUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。